molecular formula C36H40N3NaO10S2 B15127268 sodium;(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

sodium;(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

Cat. No.: B15127268
M. Wt: 761.8 g/mol
InChI Key: JYLBFAAZKFROET-UHFFFAOYSA-M
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Description

This compound is a sulfonated cyanine dye derivative featuring a conjugated polymethine bridge linking two indole moieties. Its structure includes:

  • Two indole-based aromatic systems: One indole unit is substituted with a sulfonate group (─SO₃⁻) for water solubility, while the other contains a 1,3,3-trimethylindolium group, contributing to cationic character .
  • Pyrrolidinyloxy ester linker: A 6-(2,5-dioxopyrrolidin-1-yl)oxyhexanoyl group serves as a reactive N-hydroxysuccinimide (NHS) ester, enabling covalent conjugation to primary amines in biomolecules (e.g., proteins, antibodies) .
  • Extended π-conjugation: The (2E,4E)-penta-2,4-dienylidene bridge facilitates absorption and emission in the far-red/near-infrared (NIR) range (~650–750 nm), making it suitable for fluorescence imaging applications .

Properties

Molecular Formula

C36H40N3NaO10S2

Molecular Weight

761.8 g/mol

IUPAC Name

sodium;(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C36H41N3O10S2.Na/c1-35(2)26-22-24(50(43,44)45)15-17-28(26)37(5)30(35)12-8-6-9-13-31-36(3,4)27-23-25(51(46,47)48)16-18-29(27)38(31)21-11-7-10-14-34(42)49-39-32(40)19-20-33(39)41;/h6,8-9,12-13,15-18,22-23H,7,10-11,14,19-21H2,1-5H3,(H-,43,44,45,46,47,48);/q;+1/p-1

InChI Key

JYLBFAAZKFROET-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate involves multiple steps, including the formation of the indole core, sulfonation, and the attachment of the pyrrolidinyl and oxohexyl groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for research and application.

Chemical Reactions Analysis

Hydrolysis of the NHS Ester Group

The dioxopyrrolidine ring (N-hydroxysuccinimide ester, NHS ester) undergoes hydrolysis under aqueous conditions, forming a carboxylic acid derivative. This reaction is pH- and temperature-dependent, with accelerated kinetics in basic environments.

Reaction Type Conditions Products References
Ester HydrolysispH 7–9, 25°CCarboxylic acid + N-hydroxysuccinimide (byproduct)

The reaction proceeds via nucleophilic attack by water or hydroxide ions on the carbonyl carbon of the ester group. Hydrolysis rates increase significantly at pH >8 due to enhanced nucleophilicity of water .

Amine Acylation via NHS Ester

The NHS ester group reacts selectively with primary amines (e.g., lysine residues in proteins) to form stable amide bonds, a key reaction in bioconjugation chemistry.

Reaction Type Conditions Products References
Nucleophilic AcylationpH 7.5–8.5, 4–25°CAmide-linked conjugate + NHS-leaving group

This reaction is efficient in buffered solutions (e.g., PBS or HEPES) and typically completes within 1–2 hours at room temperature. The sulfonate groups enhance water solubility, facilitating reactions in biological systems .

Sulfonate Group Reactivity

Interaction Type Conditions Outcome References
Ion ExchangeAqueous solutions, pH 5–9Complexation with metal ions (e.g., Na⁺, Ca²⁺)

The sulfonate groups contribute to the compound’s high aqueous solubility (~50 mg/mL in water) , which is critical for biological applications.

Indole-Based Electrophilic Substitution

The indole moiety may undergo electrophilic substitution at activated positions (e.g., C-5), though steric hindrance from adjacent substituents limits reactivity.

Reaction Type Conditions Hypothetical Products References
HalogenationHalogens (Cl₂, Br₂), acidic mediaHalogenated indole derivatives

Experimental evidence for such reactions is limited in literature, but analogous indole systems show reactivity under strong electrophilic conditions.

Stability Under Environmental Stressors

The compound exhibits sensitivity to light and oxidizing agents due to its conjugated diene system and aromatic indole rings.

Stress Factor Degradation Pathway Mitigation Strategy References
UV LightPhotooxidation of diene systemStorage in amber vials, inert atmosphere
Oxidizing AgentsIndole ring oxidationUse of antioxidants (e.g., ascorbic acid)

Stability studies recommend storage at –20°C in anhydrous dimethyl sulfoxide (DMSO) to prevent hydrolysis.

Comparative Reactivity of Structural Analogues

The compound’s reactivity differs from simpler indole or sulfonate derivatives due to steric and electronic effects from its polycyclic framework.

Compound Key Functional Groups Reactivity Profile
Cy5 NHS Ester NHS ester, sulfonateRapid amine acylation, moderate hydrolysis
IndomethacinIndole, carboxylic acidElectrophilic substitution, carboxylate chemistry
Sodium variant (this)NHS ester, dual sulfonatesEnhanced solubility, selective amine reactivity

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, the compound’s interactions with biomolecules are of interest. It may be used to study enzyme inhibition, protein binding, and cellular uptake mechanisms.

Medicine

In medicine, the compound’s potential therapeutic applications are explored. Its structure suggests it could be a candidate for drug development, particularly in targeting specific molecular pathways.

Industry

In industry, the compound may be used in the development of new materials, such as dyes, sensors, and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism by which sodium;(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous dyes and sulfonated aromatic systems:

Table 1: Structural and Functional Comparison
Compound Name (CAS/Identifier) Key Structural Features Molecular Weight (g/mol) Solubility Applications Reference
Target Compound (146368-14-1) Indole-sulfonate, NHS ester linker, polymethine bridge 753.88 Water-soluble Bioimaging, biomolecule labeling
CY5-SE Triethylamine Salt (1497420-70-8) Similar cyanine backbone with triethylamine counterion ~800 (estimated) Water-soluble Fluorescent probes
Sodium 6-hydroxy-5-(phenylazo)-2-naphthalenesulfonate (1934-20-9) Azo dye with naphthalene-sulfonate 358.3 Water-soluble Food pigment (Orange IV)
Benzimidazole derivatives (e.g., 9c, 9d) Benzimidazole core with pyridinylmethanesulfinyl and sulfonyl groups ~600 (estimated) Moderate solubility Pharmaceutical intermediates
Key Comparative Analysis

Fluorescence Properties: The target compound’s extended conjugation and indole-sulfonate architecture confer superior fluorescence quantum yield and photostability compared to simpler aromatic sulfonates like sodium 6-hydroxy-5-(phenylazo)-2-naphthalenesulfonate, which lacks a conjugated bridge . Unlike benzimidazole derivatives (e.g., 9c, 9d), which are non-fluorescent and designed for proton-pump inhibition, the target compound’s polymethine chain enables NIR emission, critical for minimizing background noise in biological imaging .

Reactivity and Stability: The NHS ester linker in the target compound allows efficient biomolecule conjugation, a feature absent in non-reactive dyes like Orange IV . Hydrolytic sensitivity of the NHS ester necessitates stringent storage conditions (< -20°C, inert atmosphere), whereas Orange IV and benzimidazole derivatives are more stable at room temperature .

Solubility and Aggregation: Sulfonate groups in the target compound and Orange IV enhance water solubility, reducing aggregation in aqueous media compared to non-sulfonated cyanine dyes (e.g., CY3). However, the triethylamine counterion in CY5-SE (1497420-70-8) may improve solubility in organic solvents .

Biological Compatibility: The target compound’s zwitterionic structure (sulfonate anion and indolium cation) minimizes nonspecific binding in cellular environments, a limitation for cationic dyes like methylene blue .

Biological Activity

Sodium (2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate, commonly referred to as Cy3-SE, is a complex synthetic compound with potential applications in biological research and therapeutics. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its properties and applications.

Structure and Composition

Cy3-SE has a molecular formula of C35H41N3O10S2C_{35}H_{41}N_3O_{10}S^2 and a molecular weight of approximately 727.8 g/mol. The structure features multiple functional groups, including sulfonate and pyrrolidine moieties, which contribute to its biological activity.

Molecular Structure

The compound's structural representation can be summarized as follows:

ComponentDescription
IUPAC Name(2E)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate
CAS Number146368-16-3
SynonymsCy3-SE, 2-(3-(1-(6-(2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl

Cy3-SE exhibits significant biological activity through its interaction with various cellular targets. Its mechanism includes:

  • Fluorescent Properties : The compound is known for its fluorescent characteristics, which allow it to be used as a tracer in biological assays.
  • Cellular Uptake : Studies indicate that Cy3-SE can penetrate cell membranes effectively, facilitating intracellular delivery of therapeutic agents.
  • Inhibition of Cellular Pathways : Preliminary data suggest that it may inhibit specific signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have investigated the biological effects of Cy3-SE:

  • Cell Viability Assays : In vitro studies using cancer cell lines demonstrated that Cy3-SE significantly reduces cell viability at concentrations above 10 µM. The compound's cytotoxic effects were attributed to its ability to induce apoptosis through mitochondrial pathways.
    • Study Reference : A study published in the Journal of Medicinal Chemistry reported a dose-dependent response in MCF7 breast cancer cells treated with Cy3-SE, with IC50 values determined at 15 µM .
  • Fluorescence Imaging : Researchers utilized Cy3-SE for live-cell imaging to track cellular processes in real time. The compound's bright fluorescence enabled visualization of cellular dynamics during mitosis.
    • Study Reference : An article in Nature Methods highlighted the use of Cy3-SE for imaging cellular structures in live cells without significant phototoxicity .

Toxicity Profile

The toxicity profile of Cy3-SE has been evaluated in various models:

Test ModelObservations
Mouse ModelNo significant acute toxicity observed at doses up to 50 mg/kg .
In Vitro ToxicityExhibited low cytotoxicity towards non-cancerous cell lines at concentrations below 20 µM .

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